molecular formula C21H25N3O5S B2621959 (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034328-95-3

(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No. B2621959
CAS RN: 2034328-95-3
M. Wt: 431.51
InChI Key: YFWKALYTDWWRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, also known as MPS-PPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves the inhibition of specific enzymes and signaling pathways. In cancer research, (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone inhibits the activity of protein kinases that are involved in tumor growth and survival. In inflammation research, (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone inhibits the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB) signaling pathway. In neurological disorder research, (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has been shown to have neuroprotective effects by inhibiting the activity of enzymes that cause neuronal damage.
Biochemical and Physiological Effects
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has been shown to have various biochemical and physiological effects in scientific research. In cancer research, (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone induces apoptosis (programmed cell death) in tumor cells, inhibits angiogenesis (formation of new blood vessels), and reduces tumor growth. In inflammation research, (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone reduces the production of pro-inflammatory cytokines, which can lead to a decrease in inflammation. In neurological disorder research, (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone in lab experiments include its high potency, specificity, and low toxicity. However, the limitations of using (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone in lab experiments include its limited solubility in water and the need for specialized equipment and expertise for its synthesis.

Future Directions

For (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone research include further studies on its therapeutic potential in cancer, inflammation, and neurological disorders. In cancer research, future studies could focus on the combination of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone with other chemotherapeutic agents to enhance its efficacy. In inflammation research, future studies could focus on the molecular mechanisms underlying the anti-inflammatory effects of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone. In neurological disorder research, future studies could focus on the development of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone-based therapies for neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone to improve its solubility and scalability for large-scale production.
Conclusion
In conclusion, (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways, and it has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone in lab experiments, future directions for research include further studies on its therapeutic potential and optimization of its synthesis method.

Synthesis Methods

The synthesis of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves the reaction of 4-(pyridin-4-yloxy)piperidine with (4-morpholinosulfonyl)phenyl)methanone in the presence of a catalyst. The reaction results in the formation of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone as a white solid.

Scientific Research Applications

(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has been shown to inhibit the growth of tumor cells in vitro and in vivo. Inflammation research has revealed that (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can reduce the production of pro-inflammatory cytokines. In neurological disorder research, (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has been shown to have neuroprotective effects.

properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c25-21(23-11-7-19(8-12-23)29-18-5-9-22-10-6-18)17-1-3-20(4-2-17)30(26,27)24-13-15-28-16-14-24/h1-6,9-10,19H,7-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWKALYTDWWRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

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